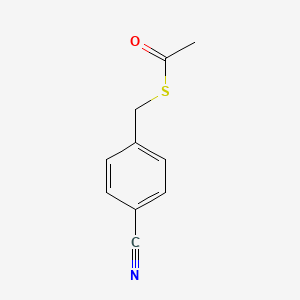

S-4-Cyanobenzyl ethanethioate

Description

Structure

3D Structure

Properties

IUPAC Name |

S-[(4-cyanophenyl)methyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-8(12)13-7-10-4-2-9(6-11)3-5-10/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRYTEJOTHQPOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90477262 | |

| Record name | S-[(4-Cyanophenyl)methyl] ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643750-00-9 | |

| Record name | S-[(4-Cyanophenyl)methyl] ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for S 4 Cyanobenzyl Ethanethioate

Direct Synthesis Approaches for S-4-Cyanobenzyl Ethanethioate

Direct synthesis methods aim to construct the S-4-Cyanobenzyl ethanethioate molecule in a single key step from readily available starting materials. These approaches are often favored for their atom economy and operational simplicity.

General Procedures for Thioester Formation

The formation of thioesters is a fundamental transformation in organic chemistry. Thioesters are crucial intermediates in various biological processes and serve as versatile building blocks in synthetic chemistry. Their synthesis has been the subject of extensive research, leading to the development of numerous methodologies. These methods often involve the activation of a carboxylic acid or its derivative, followed by the reaction with a thiol.

A recently developed one-pot, solvent-less reaction provides a direct route to S-benzyl thioacetates from benzylic alcohols. This method utilizes thioacetic acid in the presence of tetrafluoroboric acid as a catalyst. nih.gov The reaction proceeds through the in-situ formation of a reactive benzyl (B1604629) cation, which is then trapped by the thioacetate (B1230152) nucleophile. nih.gov This approach is notable for its high yields and the use of less odorous and more stable precursors compared to traditional methods involving thiols. nih.gov

| Reactants | Catalyst | Key Features | Reference |

| Benzylic Alcohol, Thioacetic Acid | Tetrafluoroboric Acid | One-pot, solvent-less, high yield | nih.gov |

Utilization of Acetic Acid and Thioamide Reagents in Ethanethioate Synthesis

While direct reaction with acetic acid is not the most common route for thioester synthesis due to the lower nucleophilicity of the thiol compared to an alcohol, activated forms of acetic acid are frequently employed. Acyl chlorides or anhydrides are common activating agents. Alternatively, thioamides can serve as precursors to the thioacylating agent. For instance, thioacetamide can be envisioned as a synthon for the ethanethioate group, although this is a less conventional approach for direct thioesterification. More established methods rely on the reaction of a thiol with an activated carboxylic acid derivative.

Precursor Synthesis and Functional Group Interconversions

A highly effective and widely used strategy for the synthesis of S-4-Cyanobenzyl ethanethioate involves a two-step process: the synthesis of a suitable precursor, typically a 4-cyanobenzyl halide, followed by the introduction of the ethanethioate functionality through a nucleophilic substitution reaction.

Synthesis of 4-Cyanobenzyl Halides as Key Intermediates

4-Cyanobenzyl bromide is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. chemicalbook.comchemicalbook.com Its preparation can be accomplished through several synthetic routes.

One common method involves the reaction of 4-cyanobenzyl alcohol with hydrobromic acid (HBr). google.com This reaction can be carried out in various solvents, such as acetone, n-hexane, or isopropanol, typically under reflux conditions, to afford 4-cyanobenzyl bromide in high yields. google.com

Another important route is the bromination of 4-cyanotoluene. This can be achieved using bromine under thermal or photochemical initiation. For instance, heating 2-methylbenzonitrile (an isomer of 4-cyanotoluene) to 130-140°C and adding bromine dropwise yields the corresponding benzyl bromide. guidechem.com A similar approach can be applied to 4-cyanotoluene.

| Starting Material | Reagent | Solvent | Yield | Reference |

| p-Cyanobenzyl alcohol | 48% HBr | n-Hexane | 92% | google.com |

| p-Cyanobenzyl alcohol | 48% HBr | Isopropanol | 92% | google.com |

| p-Cyanobenzyl alcohol | 48% HBr | Acetone | 83% | google.com |

| 4-Cyanotoluene | Bromine | Not specified | Not specified | chemicalbook.com |

Strategies for Introducing the Ethanethioate Functionality via Nucleophilic Attack

Once the 4-cyanobenzyl halide is obtained, the ethanethioate group is typically introduced via a nucleophilic substitution reaction. The most common nucleophile for this purpose is the thioacetate anion, which is readily generated from a salt such as potassium thioacetate.

The reaction of 4-cyanobenzyl bromide with potassium thioacetate in a suitable solvent, such as ethanol or acetone, proceeds via an SN2 mechanism to furnish S-4-Cyanobenzyl ethanethioate. This is a robust and high-yielding reaction commonly employed for the synthesis of S-benzyl thioacetates. acs.org A one-pot protocol has also been demonstrated where a benzyl halide reacts with potassium thioacetate and an aryl bromide in the presence of a palladium catalyst to form a benzyl aryl thioether, showcasing the utility of the in-situ generated thioacetate. acs.org

Catalytic Methodologies for Thioesterification

Modern synthetic chemistry has seen a surge in the development of catalytic methods for thioesterification, which often offer milder reaction conditions, higher efficiency, and better functional group tolerance compared to classical methods.

Recent advancements have led to the development of a synergistic photocatalytic system for the green synthesis of benzyl thioesters. rsc.orgrsc.org This method utilizes elemental sulfur, benzyl chlorides, and aldehydes as readily available feedstocks. rsc.orgrsc.org The reaction is catalyzed by a combination of a metal-chalcogenide-cluster-based catalyst for single electron transfer (SET) and a polyoxometalate-based catalyst for hydrogen atom transfer (HAT). rsc.orgrsc.org This approach is notable for its broad substrate scope and atom economy. rsc.orgrsc.org

Another innovative catalytic approach involves a palladium-catalyzed thiocarbonylation of benzyl chlorides with thioformates. researchgate.net In this process, the thioformate serves as a dual source of both the sulfur atom and the carbonyl group. researchgate.net This thioester transfer strategy provides efficient access to a diverse range of arylacetyl thioesters under mild conditions. researchgate.net

Furthermore, copper-catalyzed thioetherification of benzyl alcohols with thiols represents another relevant catalytic strategy. nih.gov Although this method directly produces thioethers, its principles could potentially be adapted for thioester synthesis by using thioacetic acid as the sulfur nucleophile under Lewis acid catalysis.

| Catalytic System | Reactants | Key Features | Reference |

| Synergistic Photocatalysis (SET/HAT) | Elemental Sulfur, Benzyl Chloride, Aldehyde | Green synthesis, broad scope, atom-economical | rsc.orgrsc.org |

| Palladium Catalysis | Benzyl Chloride, Thioformate | Thioester transfer, mild conditions | researchgate.net |

| Copper Catalysis | Benzyl Alcohol, Thiol | C-S bond formation via C-O cleavage | nih.gov |

Palladium-Catalyzed Coupling Reactions in Thioester Synthesis

Palladium catalysis stands as a cornerstone for the formation of C–S bonds in thioester synthesis. researchgate.net These reactions typically involve the coupling of a thiol or a thiol surrogate with a carboxylic acid derivative. A common and effective approach is the palladium-catalyzed thiocarbonylation of aryl or benzyl halides.

One prominent strategy involves the reaction of aryl iodides with aryl sulfonyl hydrazides and carbon monoxide, where the sulfonyl hydrazide serves as an aryl thiol equivalent. rsc.org This methodology demonstrates excellent functional group tolerance, accommodating sensitive moieties such as cyanide, which is critical for the synthesis of S-4-cyanobenzyl ethanethioate. rsc.org The reaction proceeds efficiently using a palladium catalyst, such as Pd(dba)₂, in the presence of a phosphine ligand like 1,4-bis(diphenylphosphino)butane (dppb). rsc.orgnih.gov

Another versatile palladium-catalyzed method is the carbonylative coupling of amides with disulfides. This approach provides a direct pathway to thioesters by cleaving the N-C and S-S bonds, avoiding the use of often toxic and odorous thiols. researchgate.net Furthermore, thioesters can be synthesized via the palladium-catalyzed carbonylation of thioacetates and aryl iodides. researchgate.net The development of polymer-supported phosphine-free palladium(II) complexes has also been reported for the carbonylation of aryl halides, offering the advantages of catalyst recyclability and mild reaction conditions. researchgate.net

Recent advancements have also explored thioester transfer strategies. For instance, a palladium-catalyzed method utilizes thioformates as odorless, dual-function reagents that serve as both sulfur and carbonyl sources for the thiocarbonylation of benzyl chlorides. researchgate.net This approach allows for the efficient synthesis of a variety of arylacetyl thioesters at ambient temperatures. researchgate.net

Table 1: Examples of Palladium-Catalyzed Thioester Synthesis Reactions

| Reactants | Catalyst System | Key Features | Yields |

|---|---|---|---|

| Aryl Iodides, Aryl Sulfonyl Hydrazides, CO | Pd(dba)₂/dppb | Aryl sulfonyl hydrazide as thiol surrogate; high functional group tolerance. rsc.org | Good to Excellent |

| Amides, Disulfides, CO | Palladium Catalyst | Avoids use of toxic thiols; N-C/S-S bond cleavage. researchgate.net | Moderate to Good |

| Thioacetates, Aryl Iodides, CO | Palladium Catalyst | Direct synthesis from thioacetates. researchgate.net | Good |

Emerging Catalytic Systems for Carbon-Sulfur Bond Formation

While palladium catalysis is well-established, research into alternative and complementary catalytic systems for C–S bond formation is expanding. These emerging systems often feature different transition metals, offering unique reactivity and addressing some of the limitations of palladium-based methods.

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a powerful alternative for C–S bond formation. nih.gov Nickel-catalyzed decarbonylative reactions can transform thioesters into thioethers, showcasing the reversible nature of these transformations. acs.org More directly for thioester synthesis, nickel catalysis has been employed in the thiocarbonylation of arylboronic acids with sulfonyl chlorides, using Mo(CO)₆ as a solid carbon monoxide source. researchgate.net Additionally, a nickel-catalyzed reductive cross-coupling of carboxylic acids with disulfides provides an efficient route to thioesters at room temperature. researchgate.net

Copper-Catalyzed Reactions: Copper-catalyzed reactions represent another important avenue for C–S bond formation. researchgate.netrsc.org Copper cluster complexes have been shown to effectively catalyze the cross-coupling of thiols with halides, a reaction that can be adapted for thioester synthesis. rsc.org These catalysts are often cheaper and more abundant than their palladium counterparts.

Other Novel Strategies: Beyond transition metal catalysis, photoredox catalysis has gained traction for thioester synthesis. A method combining photoredox and nickel catalysis enables the radical thioesterification of carboxylic acids with disulfides. researchgate.net This approach is noted for its high chemoselectivity and tolerance of a wide array of functional groups. researchgate.net Furthermore, methods using sulfonyl chlorides as thiol surrogates for C-S bond formation have been developed, where a phosphine-mediated deoxygenation allows for trapping by carboxylic acids to form thioesters. acs.org

Synthetic Considerations for Structurally Related Cyanobenzyl Thioesters

The synthesis of cyanobenzyl thioesters, such as S-4-cyanobenzyl ethanethioate, requires careful consideration of the reactivity of the cyano group and the benzyl position. The choice of catalyst and reaction conditions is crucial to avoid unwanted side reactions.

Palladium-catalyzed cyanation of aryl chlorides is a well-developed field, and the catalysts used, often featuring chelating phosphine ligands like dppb, are compatible with the conditions required for thioester formation. nih.gov This suggests that substrates already containing a cyano group, like 4-cyanobenzyl bromide, can be effectively used in palladium-catalyzed thiocarbonylation or coupling reactions with a thioacetate source.

A palladium-catalyzed sequential acylation and cyanation of aryl iodides has been developed to produce 2-cyanoaryl ketones. researchgate.net While this specific reaction targets a different final product, the compatibility of palladium catalysis with both acylation and the presence of a cyanide source (CuCN) underscores the feasibility of synthesizing cyanobenzyl-containing thioesters using similar catalytic systems. researchgate.net

Extension to S-Aryl/Benzyl Thioacetates and Thiobenzoates

The synthetic methodologies discussed are broadly applicable to a range of thioesters beyond S-4-cyanobenzyl ethanethioate, including various S-aryl/benzyl thioacetates and thiobenzoates. nih.govacs.org

The synthesis of S-aryl thioacetates can be achieved through palladium-catalyzed coupling of S-aryl thioacetates with aryl iodides and carbon monoxide to yield S-aryl thioesters. researchgate.net A one-pot synthesis of symmetrical and unsymmetrical aryl sulfides has been demonstrated from the coupling of S-aryl thioacetates and aryl bromides, indicating the versatility of thioacetates as synthons in palladium catalysis. researchgate.net

For S-benzyl thioacetates, a key application is their use as air-stable and odor-free thiol surrogates. A palladium-catalyzed cross-coupling of benzyl thioacetates with aryl halides has been developed to produce benzyl aryl thioethers. nih.gov This reaction proceeds via an in situ deprotection of the thioacetate. A one-pot protocol starting from a benzyl halide, potassium thioacetate, and an aryl bromide has also been successfully demonstrated. nih.gov This highlights the utility of benzyl thioacetates as stable precursors in complex synthetic sequences.

The synthesis of thiobenzoates follows similar principles. Palladium-catalyzed reactions can be employed, often starting from benzoyl chloride or benzoic acid derivatives and a suitable thiol or thiol equivalent. The choice of the acyl group (acetate vs. benzoate) generally does not fundamentally alter the catalytic cycle, although reaction kinetics and yields may vary depending on the steric and electronic properties of the specific substrates.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| S-4-Cyanobenzyl ethanethioate |

| 1,4-bis(diphenylphosphino)butane (dppb) |

| Mo(CO)₆ |

| 4-cyanobenzyl bromide |

| Potassium thioacetate |

Mechanistic Investigations and Reactivity Profiles of S 4 Cyanobenzyl Ethanethioate

Nucleophilic Acyl Substitution Mechanisms at the Thioester Carbonyl

Nucleophilic acyl substitution is a primary reaction pathway for thioesters. masterorganicchemistry.comlibretexts.orgalchem.ie This process involves a nucleophile attacking the electrophilic carbonyl carbon, leading to the substitution of the thiol leaving group. masterorganicchemistry.comlibretexts.org The mechanism is generally a two-step addition-elimination process. masterorganicchemistry.comlibretexts.org

Analysis of Tetrahedral Intermediates in Addition-Elimination Pathways

The addition-elimination mechanism proceeds through a transient tetrahedral intermediate. masterorganicchemistry.comlibretexts.org In the initial step, the nucleophile adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral species with a negative charge on the oxygen atom. masterorganicchemistry.comlibretexts.org This intermediate is often the focal point of mechanistic studies. researcher.life

In the context of aminolysis, the reaction of a thioester with an amine, the initially formed intermediate is a zwitterionic tetrahedral intermediate (T±). researchgate.net This intermediate can then undergo deprotonation to form an anionic tetrahedral intermediate (T-), or it can directly expel the leaving group. researchgate.netscispace.com The stability and fate of these intermediates are influenced by several factors, including the nature of the nucleophile, the substrate, and the solvent. researcher.liferesearchgate.net In many enzymatic reactions involving thioesters, an "oxyanion hole" in the enzyme's active site stabilizes the anionic tetrahedral intermediate. researcher.life The formation of these intermediates has been confirmed through various experimental techniques, including isotopic labeling studies. masterorganicchemistry.com

The general mechanism can be depicted as follows:

Step 1 (Addition): The nucleophile attacks the carbonyl carbon.

Step 2 (Intermediate formation): A tetrahedral intermediate is formed.

Step 3 (Elimination): The carbonyl π-bond is reformed, and the leaving group is expelled. masterorganicchemistry.comlibretexts.org

Kinetic Studies on Aminolysis Reactions of Thioesters

Kinetic studies of thioester aminolysis provide crucial data for understanding reaction mechanisms. researchgate.netyale.edu The rate of these reactions is often determined by measuring the release of the thiolate leaving group spectrophotometrically. psu.edu By varying the concentration of the amine and the pH, the rate law can be determined, which in turn provides evidence for the proposed mechanism. psu.edu

For many aminolysis reactions of thioesters, the rate-determining step can change depending on the basicity of the attacking amine. researchgate.net This is often visualized in a Brønsted-type plot (a graph of the logarithm of the rate constant versus the pKa of the amine), which can show a break or curvature. researchgate.net A biphasic Brønsted plot is often interpreted as evidence for a stepwise mechanism with a change in the rate-determining step from the breakdown of the tetrahedral intermediate to its formation as the amine becomes more basic. researchgate.net

For example, the aminolysis of certain activated phenyl thiolacetates with alicyclic amines in aqueous solution shows such biphasic plots, supporting a stepwise mechanism through a zwitterionic tetrahedral intermediate. psu.edu The reactivity of the thioester is also influenced by the electron-withdrawing or donating nature of the substituents on both the acyl and the thiol portions of the molecule. yale.eduacs.org

Table 1: Representative Kinetic Data for Aminolysis of Thioesters

| Thioester | Amine | Solvent | βnuc | Proposed Mechanism |

|---|---|---|---|---|

| O-4-Nitrophenyl Thionobenzoate | Alicyclic Secondary Amines | MeCN & H2O | - | Stepwise via T± and T- scispace.com |

| Phenacyl Bromides | Benzylamines | Acetonitrile (B52724) | 0.69-0.73 | Stepwise via T± scispace.com |

| Methyl 4-Nitrophenyl Carbonate | Alicyclic Secondary Amines | Aqueous | 0.3 & 1.0 | Stepwise, change in RDS researchgate.net |

| Methyl 2,4-Dinitrophenyl Carbonate | Quinuclidines | Aqueous | 0.51 | Concerted researchgate.net |

| Phenyl 2,4-Dinitrophenyl Carbonate | Alicyclic Secondary Amines | Aqueous | 0.39 | Concerted researchgate.net |

This table is generated based on data from multiple sources for illustrative purposes and does not represent a single study.

Solvent Effects on Reaction Rates and Mechanisms

The solvent plays a critical role in the kinetics and mechanism of thioester aminolysis. koreascience.kr A change in solvent from a protic solvent like water to a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (MeCN) can significantly alter reaction rates. scispace.comkoreascience.kr

Generally, reactions between neutral molecules that proceed through a charged transition state are slower in less polar solvents. koreascience.kr However, the effect of the solvent is complex and also depends on how the basicity of the nucleophile changes with the solvent. koreascience.kr For instance, the basicity of amines is known to increase significantly when moving from water to DMSO. koreascience.kr

In the aminolysis of p-nitrophenyl acetate (B1210297) with secondary alicyclic amines, a rate enhancement is observed when the solvent is changed from water to DMSO. koreascience.kr This is contrary to what might be expected based solely on the polarity of the transition state and highlights the importance of considering the change in amine basicity. koreascience.kr In contrast, the aminolysis of O-4-nitrophenyl thionobenzoate with the same amines is much slower in MeCN than in water, despite the amines being more basic in MeCN. scispace.com This suggests that the stabilization of the charged tetrahedral intermediate by the protic solvent is a dominant factor in this case.

Radical Pathways and Photochemical Reactivity

Beyond nucleophilic substitution, thioesters can also engage in radical reactions, particularly when subjected to photochemical conditions. This opens up a different realm of reactivity for these versatile compounds.

Role in Photoredox Catalysis and Radical Generation

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, allowing for the generation of radical species under mild conditions using visible light. rsc.orgkit.edursc.org In this context, thioesters can serve as precursors for acyl radicals. rsc.org A photoredox-catalyzed method has been described for the indirect generation of acyl radicals from stable thioesters. rsc.org This typically involves a photocatalyst that, upon excitation by light, can engage in a single-electron transfer (SET) with the thioester or a precursor. rsc.orgkit.edu

The cyano group in S-4-Cyanobenzyl ethanethioate can also play a role in its radical reactivity. Nitriles can act as radical acceptors in cascade reactions. rsc.org Furthermore, compounds with a cyanobenzyl moiety have been studied in the context of electron capture dissociation, where the cyanobenzyl group acts as an "electron predator" due to its electron affinity. nih.gov This property could be relevant in photoredox processes involving S-4-Cyanobenzyl ethanethioate.

The general principle of photoredox catalysis involves the excitation of a photocatalyst by light, followed by an electron transfer event that generates a radical intermediate from the substrate. kit.edubeilstein-journals.org This radical can then undergo various synthetic transformations. Both iridium and ruthenium complexes, as well as organic dyes, are commonly used as photocatalysts. kit.edunih.gov

Investigation of Radical Cascade Reactions Involving Thioesters

Radical cascade reactions are powerful transformations that allow for the formation of multiple chemical bonds in a single synthetic operation. cmu.edu Thioesters can be involved in such cascades, either as radical precursors or as participants in the cascade sequence. scilit.comnih.gov

For instance, radical cascade reactions have been developed that incorporate multiple one-carbon radical synthons, where thioesters could potentially play a role. cmu.edu In biosynthetic pathways, radical-driven cascades are also observed, such as in the formation of cross-links in vancomycin (B549263) biosynthesis, which occurs on a peptidyl chain tethered as a thioester. nih.gov

The investigation of radical cascade reactions involving α,β-unsaturated thioesters has revealed different mechanistic pathways, including those promoted by catalysts and those proceeding via a radical chain mechanism initiated by a nucleophile. researchgate.net The cyano group of S-4-Cyanobenzyl ethanethioate could potentially participate as a radical acceptor in such cascade processes, leading to the construction of complex heterocyclic or carbocyclic structures. rsc.org

Electron Transfer Processes and Their Chemical Consequences

Electron transfer processes are fundamental to many chemical and biological reactions. In the context of S-4-cyanobenzyl ethanethioate, these processes are of particular interest in the field of mass spectrometry-based peptide analysis.

Electron Capture and Electron Transfer Dissociation Mechanisms in Peptide Chemistry

Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) are powerful mass spectrometry techniques used for the fragmentation and sequencing of peptides and proteins. wikipedia.org These methods involve the transfer of an electron to a multiply-charged peptide ion, which leads to the cleavage of the peptide backbone, specifically the N-Cα bond, producing c- and z-type fragment ions. wikipedia.orgnationalmaglab.org This fragmentation pattern provides valuable sequence information, often preserving post-translational modifications that can be lost with other fragmentation methods like collision-induced dissociation (CID). wikipedia.orgnih.gov

In the study of these mechanisms, researchers have utilized peptide derivatization with various chemical tags to modulate the electron affinity of the molecule. nih.gov S-4-cyanobenzyl ethanethioate can be used to generate a 4-cyanobenzylcysteine residue within a peptide. nih.gov This allows for the investigation of how this specific moiety influences the electron capture and subsequent dissociation pathways. nih.gov

The general mechanism of ETD involves the reaction of a multiply protonated peptide cation with a radical anion, which serves as the electron donor. wikipedia.orgnationalmaglab.org An electron is transferred from the anion to the peptide cation, forming a radical cation with a reduced charge state. nationalmaglab.org This radical cation is unstable and rapidly undergoes fragmentation along the peptide backbone. wikipedia.org

Studies have shown that without additional collisional activation, significant yields of c- or z-type fragment ions are often not observed in ETD spectra. nih.gov Therefore, a technique known as electron transfer with collisional activation (ETcaD) is frequently employed. nih.gov

Influence of the 4-Cyanobenzyl Moiety on Electron Affinity and Reactivity

The electron affinity (Eea) of a molecule is the energy released when an electron is added to a neutral atom or molecule in the gaseous state to form a negative ion. wikipedia.org This property is crucial in understanding the behavior of molecules in electron transfer reactions. wikipedia.org The 4-cyanobenzyl group, due to the electron-withdrawing nature of the nitrile (-CN) group, imparts a specific electron affinity to the molecule it is attached to.

In peptide studies, the 4-cyanobenzyl moiety has been used as an "electron affinity-tuning tag". nih.gov By incorporating this group, researchers can systematically study its effect on the electron capture process. It has been observed that the kinetics of electron capture are primarily governed by the long-range interaction between the electron and the multiply-charged peptide ion and are not significantly affected by side-chain derivatives with positive electron affinities. nih.gov

However, once the electron is captured, the presence and nature of the electron-withdrawing group on the tag heavily influence the subsequent intramolecular electron transfer process. nih.gov This process competes with the electron transfer to the amide π* orbitals, which leads to the desired backbone fragmentation. nih.gov If the tag has a sufficiently high electron affinity, it can act as an "electron predator," effectively trapping the electron and inhibiting the typical ECD or ETD fragmentation pathways. nih.gov

The anion radicals formed by these "electron predator" tags exhibit high proton affinities. nih.gov This facilitates an exothermic proton transfer from one of the protonation sites on the peptide, leading to the formation of a stable radical intermediate and interrupting the sequence of events that would normally result in backbone cleavage. nih.gov

Table 1: Electron Affinity of Various Moieties Used in Peptide Derivatization Studies This table presents data for related compounds to illustrate the concept of electron affinity tuning.

| Substituent Moiety | Electron Affinity (eV) |

| Benzyl (B1604629) | -1.15 |

| 4-Cyanobenzyl | Not explicitly stated in the provided context, but implied to be between -1.15 and 1.00 eV |

| Perfluorobenzyl | Not explicitly stated in the provided context |

| 3,5-Dicyanobenzyl | > 1.00 |

| 3-Nitrobenzyl | 1.00 |

| 3,5-Dinitrobenzyl | 1.65 |

| Data sourced from studies on electron affinity-tuned peptides. nih.gov |

Thiol-Thioester Exchange Reactions

Thiol-thioester exchange is a reversible acyl transfer reaction between a thiol and a thioester. researchgate.net This reaction is significant in various chemical and biological contexts, including the synthesis of thioesters and the dynamic chemistry of certain polymers. warwick.ac.ukrsc.org

Computational and Experimental Studies on Acyl Transfer Processes

The mechanism of thiol-thioester exchange has been the subject of numerous computational and experimental investigations. researchgate.net The most widely accepted mechanism for the reversible S,S-acyl transfer reaction is a stepwise process. researchgate.net This process involves the nucleophilic attack of a thiolate anion on the thioester, leading to the formation of a tetrahedral intermediate. researchgate.net

Kinetic studies are a primary experimental tool for elucidating these reaction mechanisms. For instance, studies on the aminolysis of related carbonate and dithiocarbonate compounds have provided insights into the formation of tetrahedral intermediates and the factors influencing the departure of the leaving group (nucleofugality). researchgate.net

Computational studies, often employing Density Functional Theory (DFT), complement experimental findings by providing detailed energetic and structural information about the transition states and intermediates involved in the acyl transfer reaction. researchgate.net Theoretical examinations of the reaction of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate with morpholine, for example, have supported a stepwise mechanism involving tetrahedral intermediates. researchgate.net

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy techniques like Infrared (IR) Spectroscopy and Vibrational Linear Dichroism (VLD) are crucial for identifying functional groups and understanding molecular orientation.

Infrared (IR) Spectroscopy for Carbonyl and Nitrile Group Identification

IR spectroscopy is a fundamental technique for identifying the characteristic functional groups within a molecule. For S-4-Cyanobenzyl ethanethioate, the key vibrational modes of interest would be the stretching frequencies of the carbonyl (C=O) group in the ethanethioate moiety and the nitrile (C≡N) group on the benzyl (B1604629) ring.

The carbonyl (C=O) stretch in thioesters typically appears in the region of 1680-1715 cm⁻¹. This absorption is a strong and sharp band, and its precise location can provide insight into the electronic environment of the carbonyl group.

The nitrile (C≡N) stretch is also a distinct and sharp band, usually found in the 2220-2260 cm⁻¹ region of the IR spectrum. Its intensity and position can be influenced by the aromatic ring to which it is attached.

A data table for these expected absorptions would be structured as follows:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | 1680 - 1715 | Strong |

| Nitrile (C≡N) | 2220 - 2260 | Medium |

No specific experimental IR spectra for S-4-Cyanobenzyl ethanethioate were found in the searched literature to populate this table with observed values.

Applications of Vibrational Linear Dichroism (VLD) in Molecular Alignment Studies

VLD is a specialized technique that measures the differential absorption of linearly polarized light by an oriented sample. It is particularly useful for determining the orientation of specific vibrational transition moments relative to a fixed axis within a molecule, thereby providing information about the alignment of molecules in an anisotropic environment, such as a stretched polymer film. For S-4-Cyanobenzyl ethanethioate, VLD could be used to study the orientation of the C=O and C≡N groups relative to the long axis of the molecule. However, no VLD studies specifically focusing on S-4-Cyanobenzyl ethanethioate were identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon and proton framework of a molecule.

Proton (¹H) NMR for Confirmation of Benzyl and Ethanethioate Protons

¹H NMR spectroscopy would confirm the presence and connectivity of the different types of protons in S-4-Cyanobenzyl ethanethioate.

Ethanethioate Protons: A singlet corresponding to the three protons of the methyl group (CH₃) would be expected, likely in the upfield region around 2.3-2.4 ppm.

Benzyl Protons: The methylene (B1212753) protons (CH₂) of the benzyl group would appear as a singlet. The two sets of aromatic protons on the para-substituted benzene (B151609) ring would appear as two distinct doublets in the downfield aromatic region (typically 7.2-7.8 ppm), characteristic of an A₂B₂ spin system.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl (ethanethioate) | ~2.3 - 2.4 | Singlet | 3H |

| Methylene (benzyl) | ~4.1 - 4.3 | Singlet | 2H |

| Aromatic (benzyl) | ~7.2 - 7.8 | Doublet, Doublet | 2H, 2H |

Specific, experimentally derived ¹H NMR chemical shift data for this compound were not available in the searched scientific databases.

Carbon-13 (¹³C) NMR for Chemical Shift Analysis of the Carbon Skeleton

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule.

Ethanethioate Carbons: The methyl carbon would appear upfield (~30 ppm), while the carbonyl carbon would be significantly downfield (~195-200 ppm).

Benzyl Carbons: The methylene carbon would be observed in the aliphatic region. The aromatic carbons would show several signals in the 120-150 ppm range, with the carbon bearing the nitrile group (quaternary) and the ipso-carbon attached to the methylene group having distinct chemical shifts. The nitrile carbon itself would also have a characteristic shift.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Methyl (ethanethioate) | ~30 |

| Methylene (benzyl) | ~35-45 |

| Nitrile (C≡N) | ~118-120 |

| Aromatic (C-H) | ~128-135 |

| Aromatic (quaternary) | ~110-150 |

| Carbonyl (C=O) | ~195-200 |

Authoritative ¹³C NMR spectral data from research publications for S-4-Cyanobenzyl ethanethioate could not be located.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For S-4-Cyanobenzyl ethanethioate (molecular formula C₁₀H₉NOS), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (191.25 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Common fragmentation pathways might involve the cleavage of the thioester bond, leading to fragments such as the 4-cyanobenzyl cation.

| Ion Fragment | Expected m/z |

| [C₁₀H₉NOS]⁺ (Molecular Ion) | 191.04 |

| [C₈H₆N]⁺ (4-cyanobenzyl) | 116.05 |

| [CH₃CO]⁺ (acetyl) | 43.02 |

No specific mass spectrometry fragmentation data for S-4-Cyanobenzyl ethanethioate was found in the course of this research.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of S-4-cyanobenzyl ethanethioate by providing its precise molecular mass. Unlike nominal mass measurements, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, a critical capability for confirming the identity of a synthesized molecule. chromatographyonline.com This high degree of mass accuracy, often in the parts-per-million (ppm) range, allows for the confident determination of the elemental formula. chromatographyonline.comwaters.com

For S-4-cyanobenzyl ethanethioate, with a chemical formula of C10H9NOS, the theoretical exact mass can be calculated. This calculated value is then compared to the experimentally determined accurate mass obtained from the HRMS instrument, such as a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. amazonaws.com A close correlation between the theoretical and experimental masses provides strong evidence for the correct structure. For instance, in a study, the calculated mass for a related compound was 300.0665, and the found mass was also 300.0665, demonstrating the precision of HRMS. unibo.it

Table 1: HRMS Data for S-4-Cyanobenzyl ethanethioate

| Parameter | Value |

| Chemical Formula | C10H9NOS |

| Theoretical Exact Mass | 191.0405 |

| Experimental Accurate Mass | Varies with experiment |

| Mass Accuracy (ppm) | Typically < 5 ppm |

Note: The experimental accurate mass would be determined in a laboratory setting. The theoretical exact mass is calculated based on the most abundant isotopes of the constituent elements.

Fragmentation Patterns and Mechanistic Insights from Mass Spectrometry

Mass spectrometry, particularly when employing techniques like electron ionization (EI), not only provides the molecular weight but also induces fragmentation of the molecule. acdlabs.com The resulting fragmentation pattern is a unique fingerprint that offers significant structural information. nsf.govwhitman.edulibguides.com The analysis of these fragments helps to piece together the molecule's structure and provides mechanistic insights into how the molecule breaks apart under energetic conditions. nsf.gov

The fragmentation of S-4-cyanobenzyl ethanethioate would likely proceed through characteristic pathways. Alpha-cleavage, a common fragmentation mechanism for carbonyl compounds, could occur adjacent to the thioester group. youtube.com This would involve the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the benzyl group or the bond between the carbonyl carbon and the sulfur atom. The presence of the aromatic ring and the cyano group would also influence the fragmentation, potentially leading to the formation of a stable cyanobenzyl cation or related fragments. The interpretation of these fragmentation patterns, often aided by comparison to spectral libraries and fragmentation prediction software, is a powerful tool for structural confirmation. acdlabs.comresearchgate.netnih.gov

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for the purification of S-4-cyanobenzyl ethanethioate and for monitoring the progress of reactions in which it is involved. These methods separate the target compound from starting materials, byproducts, and other impurities.

Flash Column Chromatography for Purification Strategies

Flash column chromatography is a widely used and effective technique for the preparative purification of organic compounds like S-4-cyanobenzyl ethanethioate. rochester.eduphenomenex.comhawachhplccolumn.com This method utilizes a stationary phase, most commonly silica (B1680970) gel, and a mobile phase, which is a solvent or a mixture of solvents. membrane-solutions.com By carefully selecting the solvent system, components of a mixture can be separated based on their differential adsorption to the stationary phase. biotage.com

In the synthesis of S-4-cyanobenzyl ethanethioate or related compounds, flash column chromatography is a standard purification step. unibo.itrsc.org For example, a crude reaction mixture can be loaded onto a silica gel column and eluted with a solvent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297). unibo.it The polarity of the eluent is often gradually increased to facilitate the separation of compounds with different polarities. hawachhplccolumn.com The fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product.

Table 2: Example of a Flash Column Chromatography System for Purification

| Parameter | Description |

| Stationary Phase | Silica Gel |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 300:1) unibo.it |

| Loading Method | Dry loading or direct application of a concentrated solution |

| Elution | Gravity or positive pressure |

| Fraction Analysis | Thin-Layer Chromatography (TLC) |

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for both monitoring the progress of a chemical reaction and assessing the purity of the final product. ejgm.co.ukresearchgate.net HPLC offers high resolution and sensitivity, allowing for the separation and quantification of individual components in a mixture. nih.govwur.nl

In the context of S-4-cyanobenzyl ethanethioate, HPLC can be used to track the consumption of starting materials and the formation of the product over time. nih.govrsc.org This real-time or near-real-time analysis provides valuable kinetic data and helps in optimizing reaction conditions. researchgate.net Once the reaction is complete, HPLC is employed to determine the purity of the isolated S-4-cyanobenzyl ethanethioate by separating it from any remaining impurities. electronicsandbooks.com The area under the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment. A reversed-phase C18 column is a common choice for the separation of moderately polar organic compounds. ejgm.co.uk

Ultra-Performance Liquid Chromatography (UPLC) in High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to conventional HPLC. lcms.czwaters.com UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which allows for faster separations without sacrificing efficiency. waters.com This makes UPLC particularly well-suited for high-throughput analysis, where a large number of samples need to be analyzed quickly. nih.govfrontiersin.org

For the analysis of S-4-cyanobenzyl ethanethioate, UPLC can be employed for rapid purity checks and for the high-throughput screening of reaction conditions. lcms.czamazonaws.com The increased speed of UPLC allows for near real-time reaction monitoring, providing immediate feedback for process optimization. lcms.cz The enhanced sensitivity is also beneficial for detecting and quantifying low-level impurities. nih.gov

Hyphenated Analytical Techniques

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, providing a more comprehensive analysis of complex mixtures. ijpsjournal.comiipseries.orgchromatographytoday.comajpaonline.com These techniques are invaluable for the definitive identification of compounds like S-4-cyanobenzyl ethanethioate, especially in complex matrices.

The most common and powerful hyphenated technique is Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net In LC-MS, the eluent from the HPLC or UPLC column is directly introduced into the ion source of a mass spectrometer. This allows for the separation of the components of a mixture, followed by the immediate determination of their molecular weights and fragmentation patterns. This combination provides a high degree of certainty in compound identification. researchgate.net For S-4-cyanobenzyl ethanethioate, LC-MS would confirm its retention time from the chromatography and its molecular ion and fragment ions from the mass spectrometry, providing unequivocal evidence of its presence and structure. amazonaws.comresearchgate.net Another relevant hyphenated technique is Gas Chromatography-Mass Spectrometry (GC-MS), which is suitable for volatile and thermally stable compounds. ijpsjournal.comajpaonline.com While less common for a compound with the polarity of S-4-cyanobenzyl ethanethioate, it could potentially be used after derivatization.

Integration of LC-MS and NMR for Comprehensive Metabolite Characterization of S-4-Cyanobenzyl ethanethioate

The comprehensive characterization of metabolites within complex biological mixtures is a significant challenge in the field of metabolomics. The integration of liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy has emerged as a powerful strategy to overcome the individual limitations of these techniques. LC-MS offers exceptional sensitivity and is adept at separating and detecting a wide array of metabolites, even at trace levels. Conversely, NMR spectroscopy provides unparalleled, non-destructive structural elucidation of molecules. The synergy of these two analytical powerhouses allows for a more complete and confident identification of known and unknown metabolites.

The application of this integrated approach to the specific chemical compound S-4-Cyanobenzyl ethanethioate would theoretically enable its unambiguous identification and characterization within a complex matrix. While specific research focusing on the comprehensive metabolite characterization of S-4-Cyanobenzyl ethanethioate using this integrated platform is not extensively documented in publicly available literature, the principles of the technique can be applied.

A hypothetical workflow for the characterization of S-4-Cyanobenzyl ethanethioate would involve initial separation of a sample matrix using liquid chromatography. The effluent from the LC column would be split, with a small portion directed to the mass spectrometer for sensitive detection and mass-to-charge ratio determination, and the larger portion collected for subsequent NMR analysis.

Detailed Research Findings

LC-MS Analysis:

In an LC-MS analysis, S-4-Cyanobenzyl ethanethioate would be separated from other components of a mixture based on its polarity and interaction with the stationary phase of the chromatography column. The retention time would be a characteristic feature under specific chromatographic conditions. Upon entering the mass spectrometer, the compound would be ionized, and its mass-to-charge ratio (m/z) would be measured with high accuracy. High-resolution mass spectrometry (HRMS) is particularly valuable in determining the elemental composition of the molecule. For S-4-Cyanobenzyl ethanethioate, the expected exact mass can be calculated and compared to the measured mass to confirm its identity.

NMR Spectroscopy:

Following collection of the chromatographic peak corresponding to S-4-Cyanobenzyl ethanethioate, NMR spectroscopy would provide detailed structural information. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to elucidate the precise arrangement of atoms within the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the cyanobenzyl group and the methyl protons of the ethanethioate group. The chemical shifts, splitting patterns (multiplicities), and integration of these signals would provide information about the electronic environment and connectivity of the protons.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule, including the carbonyl carbon of the thioester, the nitrile carbon, and the aromatic carbons.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. This network of correlations would definitively confirm the structure of S-4-Cyanobenzyl ethanethioate.

The combination of the retention time and accurate mass from LC-MS with the detailed structural information from NMR would provide an unequivocal identification of S-4-Cyanobenzyl ethanethioate in a complex sample.

Data Tables

The following tables represent the kind of data that would be generated from an integrated LC-MS and NMR analysis of S-4-Cyanobenzyl ethanethioate. It is important to note that this data is hypothetical due to the lack of specific published research on this compound's comprehensive metabolite characterization.

Table 1: Hypothesized LC-MS Data for S-4-Cyanobenzyl ethanethioate

| Parameter | Hypothesized Value |

| Retention Time (min) | Dependent on LC conditions |

| [M+H]⁺ (m/z) | 192.0532 |

| [M+Na]⁺ (m/z) | 214.0351 |

| Molecular Formula | C₁₀H₉NOS |

Table 2: Hypothesized ¹H NMR Data for S-4-Cyanobenzyl ethanethioate (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.65 | d | 2H | Aromatic CH (ortho to CN) |

| 7.45 | d | 2H | Aromatic CH (meta to CN) |

| 4.15 | s | 2H | CH₂ |

| 2.35 | s | 3H | CH₃ |

Table 3: Hypothesized ¹³C NMR Data for S-4-Cyanobenzyl ethanethioate (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 195.0 | C=O (Thioester) |

| 142.0 | Quaternary Aromatic C |

| 132.5 | Aromatic CH |

| 129.0 | Aromatic CH |

| 118.5 | CN (Nitrile) |

| 112.0 | Quaternary Aromatic C |

| 33.0 | CH₂ |

| 30.0 | CH₃ |

Theoretical and Computational Chemistry Studies of S 4 Cyanobenzyl Ethanethioate

Electronic Structure and Bonding Analysis

The analysis of electronic structure and bonding provides a fundamental understanding of a molecule's stability, geometry, and inherent reactivity. Computational methods like Density Functional Theory (DFT) are central to these investigations.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the lowest energy conformation (ground state geometry) of a molecule. cnr.it By solving the Kohn-Sham equations, DFT methods can accurately predict structural parameters such as bond lengths, bond angles, and dihedral angles. sumitomo-chem.co.jp Functionals like B3LYP, often paired with basis sets such as 6-31G* or 6-311G++, are commonly employed for organic molecules to achieve a balance between accuracy and computational cost. researchgate.netdiva-portal.org

While a specific, published DFT geometry optimization for S-4-Cyanobenzyl ethanethioate is not available, the expected structural parameters can be illustrated by examining results for closely related compounds, such as cyanobenzyl-substituted molecules. researchgate.net The optimization process would yield precise coordinates for each atom, confirming the planarity of the benzene (B151609) ring and determining the orientation of the cyanobenzyl and ethanethioate substituents.

Table 1: Representative Predicted Geometrical Parameters for S-4-Cyanobenzyl Ethanethioate Based on Analogous Structures Note: This table presents expected values based on DFT calculations of similar molecular fragments. researchgate.net The data illustrates the type of information obtained from a DFT geometry optimization.

| Parameter | Bond/Atoms | Predicted Value |

| Bond Lengths | ||

| C≡N | ~ 1.14 Å | |

| C=O (Thioester) | ~ 1.21 Å | |

| C-S (Thioester) | ~ 1.78 Å | |

| C-C (Aromatic) | ~ 1.40 Å | |

| C-CH₂ (Benzyl) | ~ 1.51 Å | |

| Bond Angles | ||

| C-C-C (Aromatic) | ~ 120° | |

| O=C-S | ~ 124° | |

| C-S-C | ~ 100° |

These calculations provide the essential structural foundation upon which all other theoretical predictions are built. cnr.it

Investigation of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to electronic excitation and reaction. nih.govlibretexts.org

For S-4-Cyanobenzyl ethanethioate, the HOMO is expected to be localized primarily on the thioester group, particularly the sulfur atom with its lone pairs, which is a common feature for thioesters. nih.gov Conversely, the LUMO is likely to be distributed over the π-system of the cyanophenyl ring, which is an electron-withdrawing group. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution.

Table 2: Predicted Frontier Orbital Properties for S-4-Cyanobenzyl Ethanethioate Note: The values are illustrative, based on typical DFT (B3LYP/6-31G) results for molecules containing cyanobenzyl and thioester moieties. researchgate.netrsc.org*

| Property | Predicted Value (eV) | Implication for Reactivity |

| E(HOMO) | ~ -6.8 eV | Moderate electron-donating ability (nucleophilic center at sulfur) |

| E(LUMO) | ~ -1.5 eV | Good electron-accepting ability (electrophilic attack at the cyanophenyl ring) |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | High kinetic stability, but susceptible to nucleophilic acyl substitution |

These parameters suggest that S-4-Cyanobenzyl ethanethioate would be susceptible to nucleophilic attack at the carbonyl carbon of the thioester, a characteristic reaction of this functional group. nih.gov

Mechanistic Modeling of Chemical Transformations

Computational chemistry allows for the detailed exploration of reaction mechanisms, identifying the transient structures and energy changes that occur as reactants transform into products. sumitomo-chem.co.jprsc.org

Identification and Characterization of Transition States

A transition state (TS) is a specific configuration along a reaction pathway that represents the point of maximum energy. diva-portal.org It is an unstable, fleeting structure that cannot be isolated experimentally but can be located and characterized computationally. jussieu.fr Methods like the Nudged Elastic Band (NEB) or dimer saddle point finding algorithms are used to locate these first-order saddle points on the potential energy surface. vasp.atnih.gov

A key feature of a calculated transition state is the presence of a single imaginary vibrational frequency. This frequency corresponds to the motion of the atoms along the reaction coordinate, effectively the vibration that pulls the structure apart towards the products or back to the reactants. diva-portal.org For a reaction involving S-4-Cyanobenzyl ethanethioate, such as nucleophilic acyl substitution by a thiolate (thiol-thioester exchange), the transition state would involve the partial formation of a new bond with the incoming nucleophile and the partial breaking of the bond to the leaving group, often through a tetrahedral intermediate. ulisboa.pt

Table 3: Typical Characteristics of a Calculated Transition State for Thiol-Thioester Exchange Note: This table illustrates the type of data obtained from a transition state calculation for a representative reaction. ulisboa.pt

| Parameter | Description | Typical Value |

| Energy | Relative energy above reactants | +10 to +15 kcal/mol |

| Imaginary Frequency | The unique vibrational mode corresponding to the reaction coordinate | 200i - 400i cm⁻¹ |

| Key Bond Distances | C-Nu (forming bond) | ~ 2.2 Å |

| C-S (breaking bond) | ~ 2.4 Å |

Elucidation of Reaction Pathways and Energy Barriers

Once reactants, products, and the connecting transition states are identified, the entire minimum energy pathway (MEP) can be mapped. ictp.it This pathway provides a profile of the energy changes throughout the reaction. The energy difference between the reactants and the transition state is the activation energy or energy barrier (Ea). This value is crucial as it directly relates to the reaction rate via the Arrhenius equation; a lower barrier implies a faster reaction. sumitomo-chem.co.jp

For S-4-Cyanobenzyl ethanethioate, a plausible reaction is the hydrolysis or aminolysis of the thioester group. Computational studies on analogous thiol-thioester exchange reactions have shown that the process typically proceeds through a high-energy tetrahedral intermediate connected by two transition states. ulisboa.pt The calculation of the relative energies of all stationary points (reactants, intermediates, transition states, products) provides a comprehensive understanding of the reaction's kinetic and thermodynamic favorability.

Table 4: Illustrative Energy Profile for a Nucleophilic Acyl Substitution of a Thioester Note: Energies are hypothetical, based on known mechanisms for thioester reactions, to illustrate a reaction pathway. ulisboa.pt

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | S-4-Cyanobenzyl ethanethioate + Nucleophile | 0.0 |

| TS1 | Transition state for intermediate formation | +12.5 |

| Intermediate | Tetrahedral addition intermediate | +5.0 |

| TS2 | Transition state for intermediate collapse | +10.0 |

| Products | Acyl-substituted product + Leaving group | -5.0 |

Spectroscopic Property Prediction

Computational methods are widely used to predict various types of spectra, which can be instrumental in identifying and characterizing newly synthesized compounds by comparing theoretical predictions with experimental data. computabio.comnmrdb.org

For S-4-Cyanobenzyl ethanethioate, DFT calculations can predict its infrared (IR) spectrum. computabio.com By calculating the vibrational frequencies of the molecule, a theoretical spectrum can be generated. These calculated frequencies are often systematically scaled to better match experimental values. researchgate.net Key vibrational modes for this molecule would include the C≡N stretch of the nitrile group, the C=O stretch of the thioester, and various C-H and aromatic C=C stretching and bending modes. libretexts.org

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. nih.govnih.govgithub.io These predictions are invaluable for assigning complex spectra and confirming molecular structures.

Table 5: Predicted Characteristic Infrared (IR) Frequencies for S-4-Cyanobenzyl Ethanethioate Note: Frequencies are based on typical ranges for functional groups and results from DFT calculations on analogous compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Nitrile (-C≡N) | Stretching | 2220 - 2240 | Medium to Strong |

| Thioester (-C(O)S-) | C=O Stretching | 1680 - 1700 | Strong |

| Aromatic Ring | C=C Stretching | 1450 - 1600 | Medium to Weak |

| Alkyl | C-H Stretching | 2850 - 3000 | Medium |

| Benzyl (B1604629) | C-H Bending | 690 - 900 | Strong |

Computational Vibrational Spectroscopy for Band Assignment and Interpretation

Computational vibrational spectroscopy is a powerful tool for understanding the infrared and Raman spectra of molecules. arxiv.orgnih.gov For S-4-cyanobenzyl ethanethioate, density functional theory (DFT) calculations are typically employed to predict its vibrational frequencies and the corresponding normal modes. mdpi.comnih.gov Methods like B3LYP with basis sets such as 6-311G(d,p) are commonly used for such calculations and have been shown to provide reliable vibrational frequencies for organic molecules, especially when a scaling factor is applied to correct for anharmonicity and other systematic errors. scielo.org.mx

The calculated vibrational spectrum allows for a detailed assignment of the experimental spectral bands to specific molecular motions. For S-4-cyanobenzyl ethanethioate, key vibrational modes of interest include the C=O stretching of the thioester group, the C-S stretching, the C≡N stretching of the nitrile group, and various vibrations of the benzene ring.

A hypothetical assignment of the principal vibrational bands of S-4-cyanobenzyl ethanethioate, based on DFT calculations of related molecules, is presented in the table below. mdpi.cominonu.edu.trorientjchem.org

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description of Motion |

| C-H stretching (aromatic) | 3100 - 3000 | Stretching of the C-H bonds on the benzene ring. |

| C-H stretching (aliphatic) | 3000 - 2850 | Stretching of the C-H bonds in the benzyl and acetyl groups. |

| C≡N stretching | 2240 - 2220 | Stretching of the nitrile group bond. |

| C=O stretching | 1710 - 1680 | Stretching of the carbonyl group in the thioester. rsc.org |

| C-C stretching (aromatic) | 1600 - 1450 | In-plane stretching vibrations of the benzene ring. |

| CH₂ scissoring | 1470 - 1440 | Bending vibration of the methylene (B1212753) group. |

| C-S stretching | 750 - 600 | Stretching of the carbon-sulfur bond in the thioester. |

| Ring bending (aromatic) | 600 - 400 | Out-of-plane bending of the benzene ring. |

This table presents expected ranges based on computational studies of analogous compounds.

By comparing the computed spectrum with the experimental one, a detailed and reliable assignment of the vibrational bands can be achieved, providing a deeper understanding of the molecule's structural characteristics. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful method for exploring the conformational landscape and dynamic behavior of flexible molecules like S-4-cyanobenzyl ethanethioate over time. nih.govwustl.edu These simulations solve Newton's equations of motion for the atoms in the molecule, yielding a trajectory that describes the positions and velocities of the atoms as a function of time. wustl.edu

The table below outlines the principal dihedral angles that would be the focus of a conformational analysis of S-4-cyanobenzyl ethanethioate.

| Dihedral Angle | Atoms Involved | Description of Rotation |

| τ₁ | C(ring)-C(benzyl)-S-C(acetyl) | Rotation around the benzyl C-S bond. |

| τ₂ | C(benzyl)-S-C(acetyl)-C(methyl) | Rotation around the S-acetyl bond. |

This table defines the key torsional angles for conformational analysis.

MD simulations can be used to sample the potential energy surface of the molecule, providing information on the relative populations of different conformers and the dynamics of their interconversion. nih.gov This is crucial for understanding how the molecule behaves in different environments, such as in solution or when interacting with biological systems. mpg.de

Interplay between Theoretical Predictions and Experimental Observations

The synergy between theoretical predictions and experimental observations is a cornerstone of modern chemical research. researchgate.net In the study of S-4-cyanobenzyl ethanethioate, computational chemistry serves not only to predict molecular properties but also to interpret and rationalize experimental data. inonu.edu.tr

For instance, the calculated vibrational frequencies can be directly compared with experimental IR and Raman spectra to validate the computational model and to provide a definitive assignment of the observed bands. mdpi.comnih.gov Discrepancies between the predicted and experimental spectra can point to specific intermolecular interactions in the condensed phase that are not accounted for in the gas-phase calculations. arxiv.org

Similarly, theoretical predictions of NMR chemical shifts, calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can be correlated with experimental NMR data to confirm the molecular structure and to gain insights into the electronic environment of the different nuclei. wu.ac.th

The following table illustrates a hypothetical comparison between calculated and experimental vibrational frequencies for S-4-cyanobenzyl ethanethioate, demonstrating the typical level of agreement that can be expected.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Deviation (%) |

| C≡N stretching | 2230 | 2228 | 0.09 |

| C=O stretching | 1695 | 1690 | 0.30 |

| C-S stretching | 710 | 705 | 0.71 |

This table provides a hypothetical example of the comparison between theoretical and experimental data.

Ultimately, the iterative process of comparing theoretical predictions with experimental results leads to a refined and highly detailed understanding of the structure, properties, and behavior of S-4-cyanobenzyl ethanethioate. inonu.edu.trresearchgate.net

Utility in Advanced Organic Synthesis and Chemical Biology Investigations

As a Synthon for Carbon-Sulfur Bond Formation

The formation of carbon-sulfur (C–S) bonds is a cornerstone of organosulfur chemistry, a field that provides numerous compounds vital to pharmaceuticals, natural products, and materials. rsc.orgresearchgate.net S-4-Cyanobenzyl ethanethioate serves as a key synthon in these processes, offering a stable and less odorous alternative to volatile thiols. rsc.org The thioacetate (B1230152) group acts as a protected thiol, which can be unmasked under specific conditions to participate in nucleophilic reactions, leading to the desired sulfur-containing molecules.

Thioethers, also known as sulfides, are a class of organosulfur compounds that are integral to many biologically active molecules and advanced materials. researchgate.netnih.gov S-4-Cyanobenzyl ethanethioate is an effective precursor for the synthesis of cyanobenzyl-containing thioethers. The typical synthetic strategy involves the deprotection of the thioacetate group (hydrolysis of the acetyl group) to generate the corresponding thiol in situ. This highly reactive thiol can then undergo nucleophilic substitution with various electrophiles, such as alkyl halides or tosylates, to form the desired thioether.

This method provides a controlled way to introduce the 4-cyanobenzylthio moiety into a target molecule. The use of the thioacetate avoids the direct handling of the more pungent and easily oxidized 4-cyanobenzyl thiol. Transition-metal-catalyzed cross-coupling reactions have become a powerful tool for C-S bond formation, overcoming many limitations of traditional methods. rsc.org While many protocols use thiols directly, precursors like S-4-Cyanobenzyl ethanethioate can be readily converted to the necessary thiol just before the coupling reaction.

Table 1: Representative C-S Bond Forming Reactions

| Reactant 1 | Reactant 2 | Product Class | Significance |

|---|---|---|---|

| S-4-Cyanobenzyl ethanethioate (after deprotection) | Alkyl Halide (R-X) | Benzyl (B1604629) Alkyl Sulfide | Formation of asymmetrical sulfides |

| S-4-Cyanobenzyl ethanethioate (after deprotection) | Aryl Halide (Ar-X) | Benzyl Aryl Sulfide | Synthesis of diaryl-like sulfide structures |

Beyond simple thioethers, S-4-Cyanobenzyl ethanethioate is employed in the assembly of more intricate molecular structures. The dual functionality of the molecule—the reactive sulfur component and the cyano-substituted benzene (B151609) ring—allows for sequential and orthogonal chemical modifications. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions, providing a synthetic handle for further elaboration after the C-S bond has been formed. This versatility makes it a valuable building block for creating complex, multifunctional molecules for medicinal chemistry or materials science applications. mdpi.com

Application in Polymer and Material Science

The unique properties of S-4-Cyanobenzyl ethanethioate make it suitable for applications in the development of advanced materials, ranging from functionalized polymers to self-assembled monolayers and modified nanomaterials.

Anisotropic spectroscopic techniques, such as linear dichroism, are used to study the orientation of molecules within an ordered medium. researchgate.net Stretched polymer films provide an excellent anisotropic matrix for aligning guest molecules. researchgate.net Molecules like S-4-Cyanobenzyl ethanethioate, with their defined shape and electronic transitions, can be incorporated into polymer films (e.g., polyethylene or poly(vinyl alcohol)). When the film is uniaxially stretched, the polymer chains align, and the guest molecules orient themselves along with the chains. researchgate.netnih.gov

By measuring the polarized absorption spectra of the oriented molecules, researchers can determine the orientation of the molecule's transition moment vectors relative to its structural axes. researchgate.net The cyano group and the aromatic ring in S-4-Cyanobenzyl ethanethioate have distinct electronic transitions that can be probed using this method, providing valuable insights into its photophysical properties.

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate surface. Thiol-based SAMs on gold are a well-established platform for modifying surface properties for applications in electronics, biosensing, and cell patterning. northwestern.edu Thioacetate-capped molecules, such as S-4-Cyanobenzyl ethanethioate, are excellent precursors for forming SAMs. The thioacetate group provides a stable, protected form of the thiol, preventing disulfide formation during synthesis and purification.

The formation of the SAM occurs by exposing a gold surface to a solution of the thioacetate-containing compound. The thioacetate can be cleaved in situ (e.g., with a base) to generate the thiolate, which then chemisorbs onto the gold surface, forming a strong gold-sulfur bond. harvard.edu In this application, the 4-cyanobenzyl group would form the outer surface of the monolayer, imparting its specific chemical properties (e.g., polarity, reactivity) to the substrate.

Table 2: Application in Self-Assembled Monolayers (SAMs)

| Feature | Role of S-4-Cyanobenzyl ethanethioate | Resulting Surface Property |

|---|---|---|

| Anchoring Group | The thioacetate is deprotected to a thiol/thiolate, which binds to the gold surface. | Covalent attachment and formation of a stable monolayer. |

| Backbone | The benzyl group provides a rigid spacer. | Defines the thickness and structural integrity of the monolayer. |

| Terminal Group | The cyano (-CN) group is exposed at the surface. | Modifies surface energy, wettability, and chemical reactivity. |

The properties of nanomaterials like graphene can be tuned by chemical functionalization. nih.govrsc.org Covalent functionalization involves attaching molecules to the surface of the nanomaterial to alter its electronic, solubility, or mechanical properties. researchgate.net S-4-Cyanobenzyl ethanethioate can be used as a reagent for the functionalization of graphene and its derivatives, such as graphene oxide (GO). nih.gov

The process typically involves converting the thioacetate to the more reactive thiol. This thiol can then react with defect sites or oxygen-containing functional groups on the graphene or GO surface, forming a covalent C-S bond. nih.gov This process effectively grafts the 4-cyanobenzyl moiety onto the nanomaterial's surface. Such functionalization can be used to improve the dispersibility of graphene in specific solvents, introduce specific functionalities for sensing applications, or alter its electronic band gap. researchgate.netmdpi.com

Applications as Biochemical Reagents and Mechanistic Probes (Focus on Chemical Role)

The utility of S-4-cyanobenzyl ethanethioate as a biochemical tool stems from the distinct functionalities within its molecular framework. The thioester can act as an acyl donor or a leaving group, while the cyanobenzyl moiety can serve as a spectroscopic tag or a structural element for molecular recognition.

Electron Capture Dissociation (ECD) is a powerful mass spectrometry technique used for the fragmentation of gas-phase peptide and protein ions. In ECD, low-energy electrons are captured by multiply protonated ions, leading to the formation of charge-reduced radical ions that subsequently fragment. This process often results in the cleavage of the N-Cα bond of the peptide backbone, producing c- and z-type fragment ions that provide extensive sequence information.

While specific studies employing S-4-cyanobenzyl ethanethioate as a tag in ECD are not prominent in the literature, the chemical nature of the compound suggests a potential application. The cyanobenzyl group could be attached to a peptide, for instance, at a cysteine residue via the thioester. The presence of this tag could influence the fragmentation pattern in ECD, potentially directing cleavage to specific sites or providing a unique mass signature for tagged peptides in a complex mixture. The efficiency and specific fragmentation patterns would depend on the gas-phase chemistry of the tagged peptide ion.

Table 1: Potential Application of S-4-Cyanobenzyl Ethanethioate in ECD Studies

| Feature | Potential Role in ECD |

|---|---|

| Thioester Linkage | Can be used to attach the cyanobenzyl tag to cysteine residues in peptides. |

| Cyanobenzyl Group | May act as a site for electron capture, influencing fragmentation pathways. |

| Unique Mass | Provides a specific mass shift for tagged peptides, aiding in their identification. |

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is an essential enzyme in the biosynthesis of lipid A, a key component of the outer membrane of Gram-negative bacteria. nih.govnih.gov As such, LpxC is a critical target for the development of novel antibiotics. nih.govnih.gov The enzyme catalyzes the deacetylation of its substrate through a mechanism involving a catalytic zinc ion. nih.gov

The investigation of enzyme mechanisms often relies on the use of substrate analogs and inhibitors that can probe the active site and elucidate the catalytic steps. S-4-Cyanobenzyl ethanethioate, with its thioester group, could potentially serve as a substrate mimic or an inactivator for enzymes that process esters or thioesters. In the context of LpxC, while it is a deacetylase, the active site accommodates an acyl chain. A molecule like S-4-cyanobenzyl ethanethioate could be explored as a tool to probe the active site, although direct inhibition or processing is speculative without experimental data. The cyanobenzyl group could serve as a spectroscopic handle to monitor binding or turnover.

Table 2: Putative Role of S-4-Cyanobenzyl Ethanethioate in LpxC Investigation

| Component | Potential Chemical Interaction with LpxC |

|---|---|

| Thioester | Could potentially interact with the catalytic zinc or other active site residues, acting as a weak inhibitor or substrate analog. |

| Cyanobenzyl Moiety | The nitrile group could be monitored by infrared spectroscopy to report on the local environment upon binding to the enzyme. |

Thioglycosides are analogs of O-glycosides where the anomeric oxygen is replaced by a sulfur atom. This modification generally confers increased stability against enzymatic hydrolysis, making them valuable tools for studying carbohydrate-binding proteins and as potential therapeutic agents. The synthesis of thioglycosides often involves the reaction of a glycosyl halide or a related electrophile with a thiol.